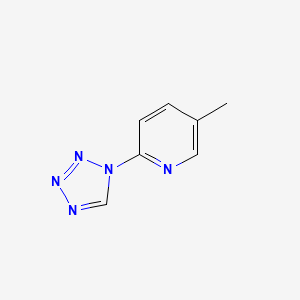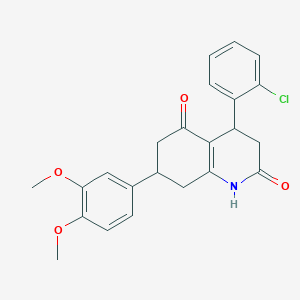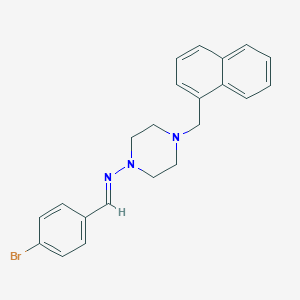![molecular formula C19H29N5O2 B5608418 (1S,5R)-3-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5608418.png)
(1S,5R)-3-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R)-3-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure, incorporating both diazabicyclo and pyrimidinyl moieties, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Diazabicyclo[3.2.2]nonane Core: This can be achieved through a cyclization reaction involving appropriate diamine and diacid derivatives under acidic or basic conditions.
Introduction of the Pyrimidinyl Group: This step often involves a nucleophilic substitution reaction where a pyrimidinyl halide reacts with the diazabicyclo core.
Attachment of the Morpholinyl Group: The morpholinyl group is introduced via a nucleophilic substitution reaction, typically using a morpholine derivative and a suitable leaving group on the pyrimidinyl ring.
Final Functionalization: The propyl group is introduced through alkylation reactions, using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.
Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and reliability of the compound produced.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-3-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the pyrimidinyl and morpholinyl rings, using reagents like halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides (e.g., bromine, chlorine) in polar solvents like acetonitrile or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,5R)-3-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (1S,5R)-3-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Similar Compounds
(1S,5R)-3-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one: Unique due to its specific bicyclic structure and combination of functional groups.
Other Diazabicyclo Compounds: Similar in core structure but may lack the pyrimidinyl or morpholinyl groups.
Pyrimidinyl Derivatives: Share the pyrimidinyl group but differ in the rest of the molecular structure.
Uniqueness
The uniqueness of this compound lies in its combination of a diazabicyclo core with pyrimidinyl and morpholinyl groups, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of (1S,5R)-3-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]-6-propyl-3,6-diazabicyclo[322]nonan-7-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1S,5R)-3-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-2-5-24-17-4-3-16(18(24)25)13-22(14-17)12-15-10-20-19(21-11-15)23-6-8-26-9-7-23/h10-11,16-17H,2-9,12-14H2,1H3/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWCSZMOIORBBZ-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)CC3=CN=C(N=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)CC3=CN=C(N=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5608345.png)
![N-{4-[(4-BENZYLPIPERIDINO)CARBONYL]PHENYL}ACETAMIDE](/img/structure/B5608353.png)
![METHYL 3-[(2-CARBAMOYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B5608357.png)

![N'-(2,4-dinitrophenyl)spiro[2.3]hexane-2-carbohydrazide](/img/structure/B5608364.png)

![4-methyl-3-nitro-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B5608366.png)
![ETHYL 3-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE](/img/structure/B5608369.png)
![(6-Oxobenzo[c]chromen-3-yl) 2-phenoxyacetate](/img/structure/B5608380.png)
![N-[3-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5608392.png)

![methyl 2-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5608406.png)
![3-(3-chloro-4-fluorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5608433.png)
![methyl 3-{7-methyl-3-[(4-methylphenyl)sulfanyl]-1H-indol-2-yl}propanoate](/img/structure/B5608444.png)
